D-Glucosone

Content Navigation

- 1. General Information

- 2. D-Glucosone (CAS 1854-25-7): A High-Purity Dicarbonyl Intermediate for Controlled Maillard Reactions and Synthesis

- 3. Procurement Guide: Why D-Glucose and D-Fructose Are Not Interchangeable with D-Glucosone

- 4. Quantitative Evidence: D-Glucosone Performance vs. Alternative Sugars

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

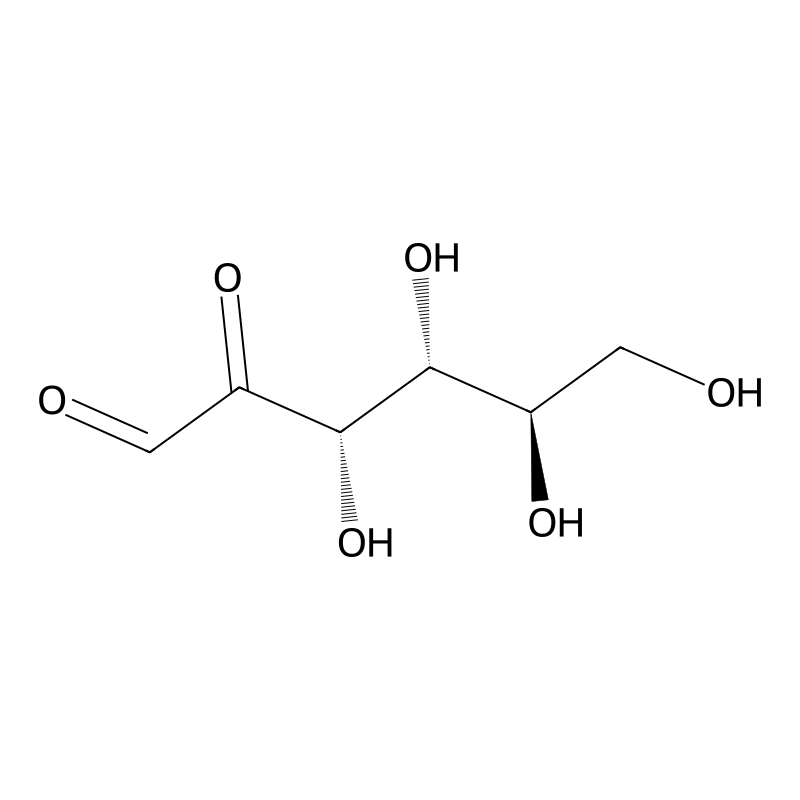

D-Glucosone (2-Keto-D-glucose) is a crystalline ketohexose derived from the oxidation of D-glucose at the C2 position. It serves as a key dicarbonyl intermediate in the Maillard reaction, a critical process for developing flavor, color, and aroma in food products and other materials. Unlike processes that rely on the in-situ degradation of common sugars like glucose or fructose, using purified D-Glucosone provides a direct, controllable entry point into specific reaction pathways, bypassing ambiguous initial steps and enabling more reproducible outcomes in both research and industrial applications.

References

- [1] Nemet, I., Strauch, C. M., & Monnier, V. M. (2011). Favored and disfavored pathways of protein crosslinking by glucose: glucose lysine dimer (GLUCOLD) and crossline versus glucosepane. Amino acids, 40(1), 167-181.

- [2] Hofmann, T. (1998). Studies on the relationship between molecular weight and the color potency of Maillard reaction products derived from D-glucose and L-alanine by using a gel permeation chromatography/photodiode array detection system. Journal of Agricultural and Food Chemistry, 46(10), 3891-3895.

Substituting D-Glucosone with its parent compound, D-glucose, is inefficient for controlled applications. The conversion of glucose to D-Glucosone in-situ requires an oxidation step that is often low-yield and introduces process variables and impurities that are difficult to separate, compromising final product quality and reproducibility. While D-fructose is also a reactive sugar, it degrades through different pathways, generating a distinct and more complex profile of carbonyl compounds, making it an unreliable substitute when a specific product profile derived from D-Glucosone is required. Procuring purified D-Glucosone eliminates the need for costly separations of unreacted glucose and provides a consistent starting point for predictable, high-yield chemical transformations.

References

- [1] Danishefsky, I., & Ezer, E. (1969). A convenient synthesis of D-glucosone. The Journal of Organic Chemistry, 34(11), 3609-3610.

- [2] Schulten, S., et al. (2024). Qualitative and Quantitative Profiling of Fructose Degradation Products Revealed the Formation of Thirteen Reactive Carbonyl Compounds and Higher Reactivity Compared to Glucose. Journal of Agricultural and Food Chemistry, 72(34), 19131–19142.

- [3] US Patent 4,423,149A, Process for the production of D-glucosone.

Precursor Suitability: Accelerated Formation of Browning Products Compared to D-Glucose

D-Glucosone is a direct dicarbonyl intermediate in the Maillard reaction, bypassing the slower, oxidative initial steps required when starting from D-glucose. In TLC-based reactivity assays, D-Glucosone produces a colorimetric signal (red spot with TTC reagent) instantly at room temperature, whereas D-glucose requires heating at 100°C for ten minutes to generate a comparable signal, demonstrating substantially higher reactivity under mild conditions.

| Evidence Dimension | Reactivity towards color formation |

| Target Compound Data | Instantaneous red spot formation with TTC reagent at room temperature. |

| Comparator Or Baseline | D-Glucose: Requires 10 minutes of heating at 100°C for red spot formation. |

| Quantified Difference | Qualitatively demonstrates significantly faster reactivity at lower thermal budget. |

| Conditions | Thin Layer Chromatography (TLC) with triphenyltetrazolium chloride (TTC) spray reagent. |

For industrial food processing or flavor synthesis, this higher reactivity allows for shorter reaction times and lower energy costs to achieve desired browning and flavor development.

Process Control: Avoids High Levels of Undesired Carbonyl Byproducts Generated from Fructose Degradation

While both fructose and D-Glucosone are reactive, fructose degradation generates a complex mixture of numerous reactive carbonyl species. After 7 days of incubation at 37°C, fructose degradation yielded 4.6- to 271.6-fold higher concentrations of various carbonyl byproducts (such as glyoxal and methylglyoxal) compared to glucose. D-Glucosone itself is one of the specific products formed from this degradation. By starting a process with pure D-Glucosone, researchers avoid the introduction of this complex and difficult-to-control mixture of reactive side-products inherent to fructose degradation.

| Evidence Dimension | Formation of carbonyl byproducts |

| Target Compound Data | Using D-Glucosone provides a single, defined dicarbonyl starting material. |

| Comparator Or Baseline | D-Fructose: Generates 4.6 to 271.6-fold higher yields of various carbonyl degradation products compared to glucose after 7 days at 37°C. |

| Quantified Difference | Eliminates a complex mixture of byproducts, ensuring higher reaction specificity. |

| Conditions | Incubation in 200 mM sodium phosphate buffer at 37°C for 7 days. |

This ensures higher process control and product purity, which is critical in synthesizing specific flavor compounds or in biomedical studies where byproduct reactivity can confound results.

Reproducibility in Biomedical Research: Direct Precursor for Advanced Glycation End-products (AGEs)

D-Glucosone is a key intermediate in the formation of Advanced Glycation End-products (AGEs), which are implicated in aging and diabetic complications. Using D-Glucosone directly allows for the controlled study of these pathways, bypassing the variable and often slow initial stages of glucose-mediated glycation. The formation of AGEs from glucose is a complex, multi-step process, whereas D-Glucosone provides a direct entry point, leading to more reproducible formation of specific crosslinks like glucosepane. This is critical for developing standards and understanding specific mechanisms of protein damage.

| Evidence Dimension | Pathway to AGE formation |

| Target Compound Data | Direct dicarbonyl precursor to specific AGEs. |

| Comparator Or Baseline | D-Glucose: Requires slow, multi-step conversion via Schiff base and Amadori rearrangement to form AGE precursors. |

| Quantified Difference | Provides a more direct and controllable route for studying specific AGE formation pathways. |

| Conditions | In vitro protein glycation models. |

For researchers developing AGE inhibitors or studying the pathology of protein crosslinking, using D-Glucosone instead of glucose provides a more direct, rapid, and reproducible experimental system.

Flavor and Fragrance Synthesis: Controlled Production of Pyrazines and other Heterocycles

The high reactivity and defined dicarbonyl structure of D-Glucosone make it a preferred precursor for synthesizing specific heterocyclic flavor compounds. Its direct entry into the Maillard pathway allows for greater control over the formation of alkylpyrazines and other key aroma molecules compared to starting with less reactive sugars like glucose, enabling higher yields and more consistent product profiles.

Food Processing: Accelerating and Standardizing Non-Enzymatic Browning

In applications requiring consistent and rapid browning, such as baked goods or confectionery coatings, D-Glucosone can be used as a targeted additive. Its ability to initiate color formation more rapidly and at lower temperatures than D-glucose allows for better process control, reduced energy consumption, and a more standardized final product appearance.

Biomedical Research: In Vitro Modeling of Diabetic Complications and AGE Formation

D-Glucosone is the appropriate choice for creating reproducible models of protein damage by advanced glycation. By bypassing the slow, initial glycation steps of glucose, researchers can directly investigate the effects of key dicarbonyl intermediates and screen for potential AGE-inhibiting compounds with higher throughput and greater mechanistic clarity.

References

- [1] Rizzi, G. P. (1972). A study of the synthesis of alkylpyrazines in model systems. Journal of Agricultural and Food Chemistry, 20(5), 1081-1085.

- [2] Hofmann, T. (1998). Studies on the relationship between molecular weight and the color potency of Maillard reaction products derived from D-glucose and L-alanine by using a gel permeation chromatography/photodiode array detection system. Journal of Agricultural and Food Chemistry, 46(10), 3891-3895.

- [3] Chellan, P., & Nagaraj, R. H. (2001). Protein cross-linking by the Maillard reaction: d-glucosone is a crucial intermediate in the Maillard reaction of d-glucose. Archives of biochemistry and biophysics, 390(2), 353-359.

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Other CAS

1854-25-7

Wikipedia

Dates

Explore Compound Types

C7H6N2O4

C7H6N2O4